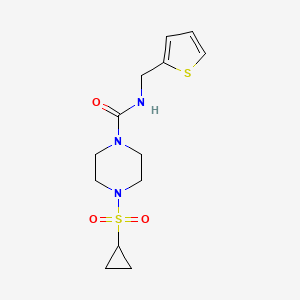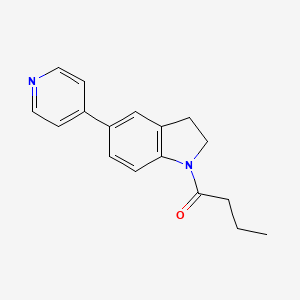
4-(2-丁氧基乙氧基)环己酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is commonly used as a solvent in various industrial applications, including the production of paints, coatings, and adhesives.
科学研究应用
4-(2-Butoxyethoxy)cyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of paints, coatings, adhesives, and other industrial products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butoxyethoxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with diethylene glycol monobutyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-(2-Butoxyethoxy)cyclohexan-1-one involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often include continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
4-(2-Butoxyethoxy)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are often employed
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
作用机制
The mechanism of action of 4-(2-Butoxyethoxy)cyclohexan-1-one involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also participate in chemical reactions, altering the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems .
相似化合物的比较
4-(2-Butoxyethoxy)cyclohexan-1-one can be compared with other similar compounds, such as:
Cyclohexanone: A simpler ketone with similar reactivity but lacking the butoxyethoxy group.
Diethylene glycol monobutyl ether: A related ether compound used as a solvent but without the cyclohexanone moiety.
4-(2-Methoxyethoxy)cyclohexan-1-one: A similar compound with a methoxyethoxy group instead of a butoxyethoxy group, which may exhibit different solubility and reactivity properties
These comparisons highlight the unique properties of 4-(2-Butoxyethoxy)cyclohexan-1-one, such as its specific solubility characteristics and reactivity patterns, which make it valuable for certain applications.
属性
IUPAC Name |
4-(2-butoxyethoxy)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h12H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDDRJYPSQHFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1CCC(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B2391459.png)

![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)
![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)
![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2391464.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2391466.png)
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2391468.png)

![3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B2391472.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2391479.png)
![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)
